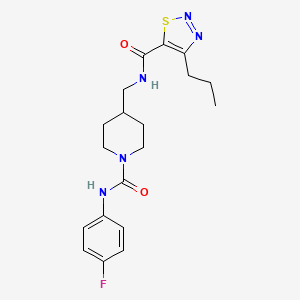

N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Beschreibung

N-((1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound featuring a piperidine core modified with a 4-fluorophenyl carbamoyl group and a methyl-linked 4-propyl-1,2,3-thiadiazole-5-carboxamide moiety. The fluorine atom at the para position of the phenyl ring may enhance metabolic stability and binding affinity, a common strategy in drug design .

Eigenschaften

IUPAC Name |

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN5O2S/c1-2-3-16-17(28-24-23-16)18(26)21-12-13-8-10-25(11-9-13)19(27)22-15-6-4-14(20)5-7-15/h4-7,13H,2-3,8-12H2,1H3,(H,21,26)(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJHFXXUUJIDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a novel compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may confer various pharmacological properties, making it an interesting subject for research in drug development.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C19H24FN5O2S

- Molecular Weight : 405.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the piperidine moiety and the thiadiazole ring suggests potential interactions with biological pathways involved in inflammation, pain modulation, or microbial resistance.

Interaction with Biological Targets

Research indicates that compounds similar to this compound may inhibit key enzymes or modulate receptor activity. For instance, studies have shown that thiadiazole derivatives can exhibit significant antimicrobial and anti-inflammatory properties by targeting specific pathways in microbial metabolism and inflammatory responses .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiadiazole derivatives. For example, compounds containing thiadiazole rings have demonstrated activity against various bacterial strains. In vitro assays have indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria at varying concentrations .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative A | Staphylococcus aureus | 50 µg/mL |

| Thiadiazole Derivative B | Escherichia coli | 100 µg/mL |

| Thiadiazole Derivative C | Pseudomonas aeruginosa | 75 µg/mL |

Anti-inflammatory Activity

In addition to antimicrobial effects, the compound's potential anti-inflammatory properties have been explored. Research has shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators .

Case Studies

A notable study focused on the synthesis and biological evaluation of thiadiazole derivatives highlighted their potential as antimicrobial agents. The study reported that specific modifications to the thiadiazole structure enhanced efficacy against resistant bacterial strains, suggesting that this compound could be optimized for improved activity.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibits promising anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case studies have demonstrated its efficacy against:

- Breast Cancer : Exhibits significant cytotoxic effects on MCF7 cell lines, with studies showing a reduction in cell viability and induction of apoptosis.

- Leukemia : The compound's ability to inhibit Bruton’s tyrosine kinase (BTK) suggests potential in treating B-cell malignancies such as chronic lymphocytic leukemia and multiple myeloma .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Inhibition of Key Enzymes

The compound acts as an inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. This inhibition disrupts the survival signals in malignant B-cells, leading to increased apoptosis and reduced proliferation.

Modulation of Signaling Pathways

Studies suggest that the compound may modulate various signaling pathways involved in cancer progression, including those related to apoptosis and cell cycle regulation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of piperidine derivatives, as outlined below:

*Molecular weights estimated using chemical formula calculators due to lack of direct experimental data in evidence.

Key Observations :

- The target compound’s thiadiazole-carboxamide group distinguishes it from fentanyl analogs (e.g., para-chloroisobutyryl fentanyl), which prioritize amide or ester linkages for opioid receptor binding .

- Compared to N-(2-fluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide , the para-fluorophenyl substitution and propyl-thiadiazole side chain may confer distinct electronic and steric properties, influencing target selectivity.

Pharmacological Implications

Critical Analysis of Evidence Limitations

- Pharmacological Data Gap: None of the provided sources directly address the target compound’s biological activity, necessitating extrapolation from structural analogs.

- Synthetic Details : and describe piperidine derivatives but lack explicit protocols for thiadiazole-carboxamide integration.

- Regulatory Context : Compounds like para-methylfentanyl are controlled substances, highlighting the importance of regulatory compliance in synthesizing structurally related molecules.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including condensation of intermediates (e.g., 4-fluoroaniline derivatives) and cyclization using reagents like phosphorus oxychloride under reflux conditions in solvents such as dimethylformamide (DMF) or ethanol . Critical factors include precise temperature control, solvent selection, and catalyst optimization. Post-synthesis purification via column chromatography or recrystallization ensures high purity, validated by HPLC (>95% purity) and NMR spectroscopy .

Q. What analytical techniques are recommended for structural characterization?

- 1H/13C NMR : Confirms the presence of the piperidine, fluorophenyl, and thiadiazole moieties by assigning proton and carbon shifts (e.g., thiadiazole C=S at ~160 ppm in 13C NMR) .

- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1620 cm⁻¹) .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- HPLC : Assesses purity and detects impurities .

Q. What safety protocols are essential during handling?

Based on GHS classification for analogous compounds, this compound likely requires:

- PPE : Nitrile gloves, lab coat, goggles, and respirators to prevent inhalation of dust/aerosols .

- Engineering controls : Fume hoods for synthesis and handling to minimize exposure .

- Waste disposal : Incineration via authorized facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Substituent modification : Vary the propyl group on the thiadiazole ring or fluorophenyl moiety to alter lipophilicity and target binding .

- In vitro assays : Test analogs against target enzymes (e.g., kinases) or cell lines to correlate structural changes with IC50 values .

- Computational docking : Use AutoDock or Schrödinger Suite to predict binding modes and guide rational design .

Q. How to resolve contradictions in biological activity data across studies?

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration), and endpoint measurements (e.g., ATP levels vs. cell viability) .

- Compound purity : Re-evaluate batches with HPLC to rule out impurities affecting results .

- Orthogonal validation : Confirm activity using SPR (binding affinity) and animal models (in vivo efficacy) .

Q. What strategies identify the compound’s molecular targets?

- Affinity chromatography : Immobilize the compound on resin to pull down interacting proteins from lysates .

- Thermal shift assays : Monitor protein denaturation to identify stabilized targets .

- CRISPR-Cas9 screening : Knock out suspected targets and assess resistance/sensitivity .

Q. How to design in vivo pharmacokinetic (PK) studies?

- Formulation : Use co-solvents (e.g., PEG-400) to enhance solubility for intravenous/oral administration .

- Bioavailability metrics : Measure plasma half-life (t1/2), Cmax, and AUC via LC-MS/MS .

- Tissue distribution : Radiolabel the compound or use fluorescent tags to track accumulation in organs .

Q. What computational methods predict interactions with biological targets?

- Molecular dynamics (MD) simulations : Analyze binding stability using GROMACS (e.g., ligand-protein hydrogen bonding over 100 ns) .

- QSAR modeling : Corrogate electronic (logP) and steric (molar refractivity) descriptors with activity data .

Q. How to assess stability under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) .

- HPLC monitoring : Quantify degradation products (e.g., hydrolyzed carboxamide) .

- Storage recommendations : Store at –20°C in amber vials under inert gas to prevent oxidation .

Q. What are the challenges in scaling up synthesis?

- Reaction exotherms : Use jacketed reactors with temperature feedback control during cyclization .

- Purification bottlenecks : Replace column chromatography with recrystallization or countercurrent distribution for large batches .

- Yield optimization : Screen catalysts (e.g., Pd/C vs. Ni) and solvent systems (e.g., THF/water biphasic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.